molecular formula C10H21NO B2727312 2-[(1-Cyclohexylethyl)amino]ethan-1-ol CAS No. 1157713-40-0

2-[(1-Cyclohexylethyl)amino]ethan-1-ol

Cat. No. B2727312
CAS RN: 1157713-40-0
M. Wt: 171.284
InChI Key: ITAAEHYRDVORCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-Cyclohexylethyl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-[(1-cyclohexylethyl)amino]ethanol . It is available in both hydrochloride form and as a liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.28 . The compound is a liquid at room temperature . The hydrochloride form of the compound is a powder .

Scientific Research Applications

Peptide Synthesis and Modification

One application involves the use of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol derivatives in peptide synthesis. The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been reported to be efficiently catalyzed by copper(I) in a solid-phase setting. This method allows for the incorporation of diversely substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the compound's utility in modifying peptides and proteins with various functional groups (Tornøe, Christensen, & Meldal, 2002).

Site-Directed Conjugation

Another study highlights a method for site-directed labeling of peptides and proteins via the periodate oxidation of a 2-amino alcohol, leading to a highly specific and efficient way to attach biotin, fluorescent reporters, or other modifying groups. This process underscores the importance of this compound derivatives in creating labeled biomolecules for various biochemical and analytical applications (Geoghegan & Stroh, 1992).

Structural Analyses and Molecular Modeling

Research on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, an analog to this compound, reveals insights into the secondary structure and hydrogen bonding patterns in peptides. These studies provide valuable information for designing peptide-based materials with specific properties and functions (Abele, Seiler, & Seebach, 1999).

Asymmetric Synthesis and Catalysis

Amino alcohols serve as crucial intermediates and ligands in asymmetric synthesis. For example, research into the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols demonstrates the utility of these compounds in creating chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds (Ramasastry, Zhang, Tanaka, & Barbas, 2007).

Ligand Synthesis and Metal Complexation

The synthesis and structural analysis of amino-alcohol ligands, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, reveal their potential in complexing metal ions. Such studies are significant for understanding ligand-metal interactions and developing new materials for catalysis, sensing, and separation technologies (De Sousa, Fernandes, Padayachy, & Marques, 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-(1-cyclohexylethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAAEHYRDVORCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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